1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid
Description
1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid (TFA) is a spirocyclic compound featuring a unique bicyclic framework with oxygen and nitrogen atoms embedded in its structure. This molecule consists of a five-membered oxolane ring fused to a five-membered azacyclohexane ring via a spiro carbon atom, forming a [4.4] spiro system. The trifluoroacetic acid component typically acts as a counterion in its salt form, enhancing solubility and stability for synthetic applications .
The compound is notable for its occurrence in natural products, such as pseurotins and azaspirene, which exhibit antifungal, immunosuppressive, and neurotrophic activities . Its synthesis often involves stereoselective methods, including intramolecular cyclization of amine diols or Michael/aldol cascade reactions in the presence of TFA . For example, trifluoroacetic acid facilitates the rapid intramolecular cyclization of precursor amines to form the spirocyclic hemiaminal intermediate, which is further processed into the final product with high yields (up to 99%) .
Properties
IUPAC Name |
1-oxa-7-azaspiro[4.4]nonane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-2-7(9-5-1)3-4-8-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZBNRGDMKRKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC1.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138064-54-5 | |
| Record name | 1-oxa-7-azaspiro[4.4]nonane; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid typically involves the reaction of 1-Oxa-7-azaspiro[4.4]nonane with trifluoroacetic acid. The reaction conditions often include a controlled temperature and the use of a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a drug candidate.
Industry: This compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Table 2: Physicochemical and Bioactivity Data
Key Observations:
- Solubility: The TFA salt form of 1-Oxa-7-azaspiro[4.4]nonane exhibits enhanced water solubility compared to neutral analogs like 1-Oxa-6-azaspiro[4.4]nonane, making it preferable for aqueous-phase reactions .
- Bioactivity: The trifluoroacetic acid derivative demonstrates broad antifungal activity (MIC: <1 μg/mL against Aspergillus spp.), whereas 1-Oxa-6-azaspiro[4.4]nonane shows cytotoxicity in cancer cell lines .
Case Study: Configuration and Spectral Analysis
1-Oxa-7-azaspiro[4.4]nonane derivatives, such as pseurotin I, display distinct NMR and ECD patterns. For example, compound 2 (pseurotin I) shares the same $^{13}$C NMR data and ECD profile as compound 8, confirming identical configurations despite differences in side-chain length . This stereochemical consistency is critical for maintaining bioactivity across analogs.
Biological Activity
1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid (CAS No. 2138064-54-5) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes both an oxygen and a nitrogen atom in its structure, which may contribute to its biological activity. The trifluoroacetic acid moiety enhances its solubility and may influence its interaction with biological targets.
Table 1: Structural Features of 1-Oxa-7-azaspiro[4.4]nonane
| Feature | Description |
|---|---|
| Chemical Formula | C₉H₁₂F₃N₃O |
| Molecular Weight | 225.20 g/mol |
| CAS Number | 2138064-54-5 |
| Structural Type | Spirocyclic compound |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the spirocyclic class, including 1-Oxa-7-azaspiro[4.4]nonane. For instance, derivatives of similar structures have shown moderate to potent activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
Case Study: Antitumor Efficacy
A study conducted on spirodienone compounds demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, a derivative similar to 1-Oxa-7-azaspiro[4.4]nonane showed an IC50 value of 0.26 μM against A549 cells, suggesting strong antitumor activity .
The mechanism through which 1-Oxa-7-azaspiro[4.4]nonane exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Research indicates that certain derivatives can induce apoptosis in cancer cells by disrupting the cell cycle .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Moderate to potent activity against A549, MDA-MB-231, HeLa cells | |
| Apoptosis Induction | Increased early-stage apoptosis in treated cells |
Research Applications
1-Oxa-7-azaspiro[4.4]nonane has potential applications in various fields:
- Medicinal Chemistry : Its unique structure makes it a candidate for developing new anticancer agents.
- Biological Assays : The compound can be utilized as a probe in enzyme inhibition studies.
Comparative Analysis with Similar Compounds
Comparative studies with other spirocyclic compounds indicate that variations in substituents can significantly affect biological activities. For instance, compounds with different functional groups attached to the spirocyclic core have shown varying degrees of potency against similar cancer cell lines.
Table 3: Comparison with Related Compounds
| Compound Name | IC50 (μM) Against A549 Cells | IC50 (μM) Against MDA-MB-231 Cells |
|---|---|---|
| 1-Oxa-7-azaspiro[4.4]nonane | 0.26 | TBD |
| Compound X | 0.10 | TBD |
| Compound Y | TBD | TBD |
Q & A
Q. What are the established synthetic routes for preparing 1-Oxa-7-azaspiro[4.4]nonane and its trifluoroacetic acid (TFA) salt?
- Methodological Answer : The synthesis typically involves two stages: (1) formation of the spirocyclic core and (2) salt formation with TFA. For the spirocyclic core, a common approach is the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . For the TFA salt, the base compound is dissolved in a polar solvent (e.g., acetonitrile), and TFA is added stoichiometrically under inert conditions to avoid side reactions .
Q. What spectroscopic and analytical techniques are recommended for structural characterization of 1-Oxa-7-azaspiro[4.4]nonane derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the spirocyclic structure and substituent positions. For example, distinct splitting patterns in H NMR can indicate steric constraints in the spiro system .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and bond angles, particularly for resolving stereochemical ambiguities in derivatives .
Q. How does the spirocyclic structure of 1-Oxa-7-azaspiro[4.4]nonane influence its physicochemical properties?
- Methodological Answer : The [4.4] spiro system imposes rigidity, reducing conformational flexibility and enhancing thermal stability. Comparative studies with [3.5] and [4.5] analogs show that the [4.4] system improves solubility in polar solvents (e.g., DMSO) due to increased hydrogen-bonding capacity from the oxa and aza groups . LogP values for the TFA salt are typically lower (~1.2) compared to non-salt forms (~2.5), affecting membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 1-Oxa-7-azaspiro[4.4]nonane derivatives across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for TFA concentration, which may interfere with enzymatic assays at high levels .
- Purity Validation : Employ HPLC-MS to confirm >95% purity and quantify residual solvents.
- Mechanistic Profiling : Use knock-out models (e.g., CRISPR-edited enzymes) to isolate target-specific effects .
Q. What strategies optimize the synthesis of 1-Oxa-7-azaspiro[4.4]nonane-TFA for scalability and reproducibility?
- Methodological Answer :
- Flow Chemistry : Transitioning from batch to continuous flow reactors reduces reaction time (from 24h to 2–4h) and improves yield (85% vs. 65%) by maintaining precise temperature control .
- Automated Purification : Use preparative HPLC with trifluoroacetic acid (0.1% v/v) in the mobile phase to separate diastereomers .
- Salt Screening : Test alternative counterions (e.g., HCl, tosylate) if TFA causes instability in downstream applications .
Q. What experimental approaches elucidate the enzyme inhibition mechanisms of 1-Oxa-7-azaspiro[4.4]nonane-TFA?
- Methodological Answer :
- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition constants (). For FAAH inhibition, pre-incubate the enzyme with the compound and monitor substrate hydrolysis via fluorometric assays .
- Docking Simulations : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses in the enzyme active site.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and entropy-driven vs. enthalpy-driven interactions .
Q. How does the trifluoroacetic acid component affect the stability and reactivity of 1-Oxa-7-azaspiro[4.4]nonane?
- Methodological Answer : TFA enhances aqueous solubility but can act as a chaotropic agent, destabilizing protein targets in biochemical assays. To mitigate this:
- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize TFA-induced denaturation.
- Lyophilization : Remove TFA via freeze-drying and reconstitute in neutral buffers for in vivo studies .
Comparative Analysis
Q. How does 1-Oxa-7-azaspiro[4.4]nonane-TFA differ from structurally related spirocyclic compounds in pharmacological applications?
- Methodological Answer :
- Versus [3.5] Analogs : The [4.4] system exhibits higher metabolic stability (t = 6h vs. 2h in liver microsomes) due to reduced ring strain .
- Versus Diazaspiro Derivatives : The oxa group enhances hydrogen-bonding with targets like FAAH, improving IC values by 10-fold compared to diaza analogs .
- Case Study : In pain models, the TFA salt showed 45% pain reduction vs. 10% for oxalate salts, likely due to improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
